1-Benzyl-4-iodopyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-iodopyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a benzyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodopyrrolidin-2-one can be synthesized through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: The industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, non-poisonous and cost-effective oxidants like Oxone, and additives such as DMAP .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-iodopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidants include Oxone and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Compounds with different substituents replacing the iodine atom.
Scientific Research Applications
1-Benzyl-4-iodopyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-iodopyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an intermediate in the synthesis of bioactive molecules, influencing biological pathways through its structural modifications . The exact molecular targets and pathways depend on the specific bioactive molecules synthesized from this compound.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: This compound is similar in structure but lacks the iodine atom.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure and are used in similar applications.
Uniqueness: 1-Benzyl-4-iodopyrrolidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and functionalization potential. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Properties
Molecular Formula |
C11H12INO |
---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1-benzyl-4-iodopyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
HGHXDNFFDLXKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.